

Odoriflavene: Application Notes for Phytochemical Analysis and Research

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Compound of Interest

Compound Name: Odoriflavene

Cat. No.: B3026553

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Introduction

Odoriflavene, a phenolic compound classified as an isoflav-3-ene, is a phytochemical isolated from the heartwood of *Dalbergia odorifera*[1]. With the growing interest in traditional medicine and natural product chemistry, the demand for well-characterized reference standards for the quality control and biological investigation of plant extracts is increasing. This document provides detailed application notes and protocols for the use of **Odoriflavene** as a standard in phytochemical analysis. It is intended for researchers, scientists, and drug development professionals.

While specific analytical methods dedicated to using **Odoriflavene** as a primary standard are not extensively documented in current literature, this guide provides a robust, generalized protocol for the analysis of isoflavonoids using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These methods can be adapted and validated for the quantification of **Odoriflavene** in various sample matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Odoriflavene** is presented in Table 1. This information is crucial for the preparation of standard solutions and for understanding its behavior in different analytical systems.

Table 1: Chemical and Physical Properties of **Odoriflavene**

Property	Value	Reference
CAS Number	101153-41-7	[1][2]
Molecular Formula	C ₁₇ H ₁₆ O ₅	[2]
Molecular Weight	300.31 g/mol	[2]
Appearance	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage	Desiccate at -20°C	[2]

Application as a Phytochemical Standard

Odoriflavene can be utilized as a reference standard for the following applications:

- **Qualitative Identification:** To confirm the presence of **Odoriflavene** in plant extracts or other sample matrices by comparing retention times and/or mass spectra with the certified reference standard.
- **Quantitative Analysis:** To determine the concentration of **Odoriflavene** in a sample by creating a calibration curve from a series of standard solutions.
- **Method Validation:** To assess the performance of an analytical method (e.g., HPLC, UPLC) in terms of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
- **Biological Activity Studies:** To ensure the purity and known concentration of **Odoriflavene** used in in-vitro and in-vivo assays investigating its biological effects.

Experimental Protocols

The following protocols are generalized for the analysis of isoflavonoids and can be adapted for **Odoriflavene**. Method validation is essential for any specific application.

Protocol 1: Preparation of Odoriflavene Standard Solutions

Objective: To prepare a stock solution and a series of calibration standards of **Odoriflavene** for HPLC or UPLC analysis.

Materials:

- **Odoriflavene** reference standard (purity $\geq 95\%$)
- HPLC-grade methanol or acetonitrile
- Analytical balance
- Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
- Micropipettes
- Syringe filters (0.22 μm or 0.45 μm)

Procedure:

- Stock Solution Preparation (e.g., 1000 $\mu\text{g/mL}$):
 1. Accurately weigh approximately 10 mg of **Odoriflavene** reference standard into a clean, dry 10 mL volumetric flask.
 2. Record the exact weight.
 3. Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the standard.
 4. Once dissolved, dilute to the mark with the same solvent.
 5. Mix the solution thoroughly by inverting the flask several times. This is the stock solution.
- Calibration Standards Preparation:

1. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.
 2. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark.
 3. Typical calibration curve concentrations for isoflavonoids range from 1 µg/mL to 100 µg/mL.
- Filtration:
 1. Before injection into the HPLC/UPLC system, filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: HPLC-UV Method for Isoflavonoid Analysis (Adaptable for Odoriflavene)

Objective: To separate and quantify **Odoriflavene** in a sample matrix using a reversed-phase HPLC method with UV detection.

Instrumentation and Conditions:

- HPLC System: Quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
 - 0-5 min: 10% B
 - 5-25 min: 10-50% B

- 25-30 min: 50-90% B
- 30-35 min: 90% B (hold)
- 35-40 min: 90-10% B (return to initial conditions)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10-20 µL
- Detection Wavelength: Monitor at the UV absorbance maximum of **Odoriflavene** (requires determination, but typically in the range of 254-280 nm for isoflavonoids).

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared **Odoriflavene** standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the sample solutions for analysis.
- Identify the **Odoriflavene** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of **Odoriflavene** in the sample using the calibration curve.

Quantitative Data Presentation

As specific quantitative data for **Odoriflavene** as a standard is not readily available in the literature, Table 2 provides representative data for structurally similar isoflavonoids to illustrate the expected performance of the described HPLC method.

Table 2: Representative Quantitative Data for Isoflavonoid Standards using HPLC-UV

Compound	Retention Time (min)	Linearity Range (µg/mL)	R ²	LOD (µg/mL)	LOQ (µg/mL)
Daidzein	~15.5	1 - 100	>0.999	~0.1	~0.3
Genistein	~18.2	1 - 100	>0.999	~0.1	~0.3
Formononetin	~22.1	1 - 50	>0.998	~0.2	~0.6
Biochanin A	~25.8	1 - 50	>0.998	~0.2	~0.6

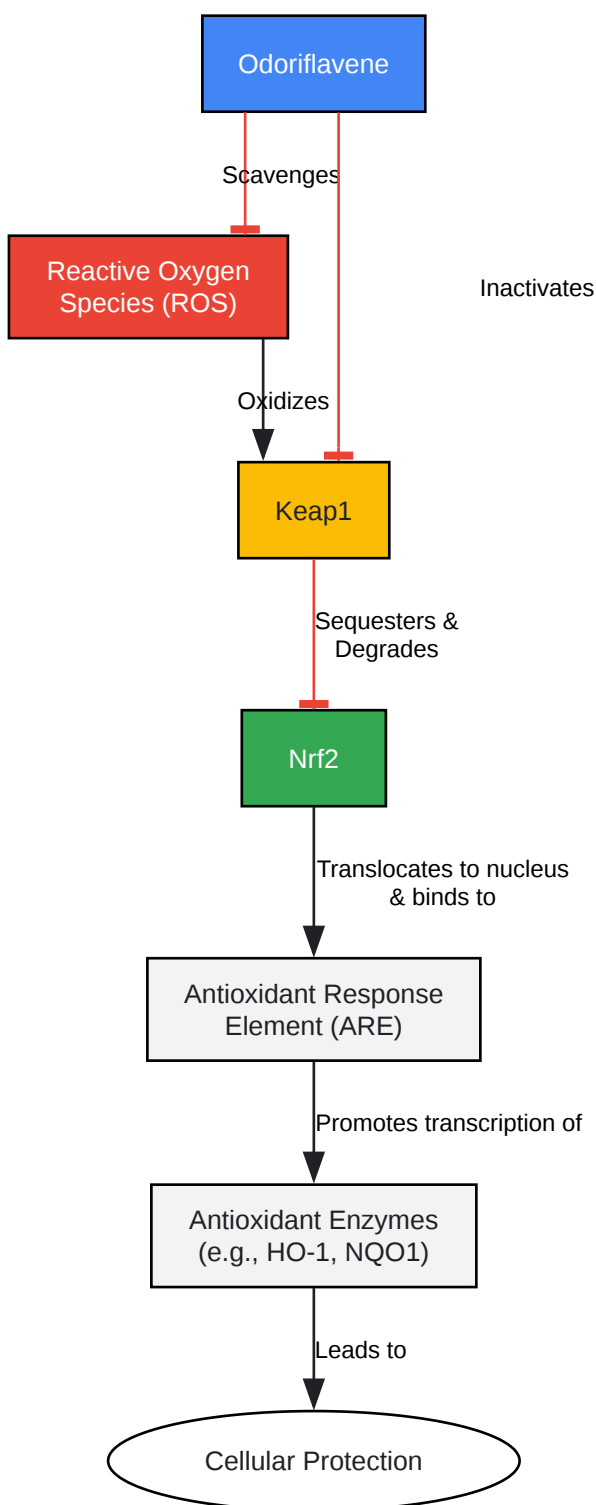
Note: This data is illustrative and will vary depending on the specific HPLC system, column, and method parameters. Method validation is required to determine these values for **Odoriflavene**.

Biological Activity and Signaling Pathways

Odoriflavene has been reported to exhibit antioxidant and cytotoxic activities[2]. While the specific molecular mechanisms for **Odoriflavene** have not been fully elucidated, the general signaling pathways for the biological activities of flavonoids are well-studied.

Antioxidant Activity

Flavonoids are known to exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. One of the key signaling pathways involved is the Keap1-Nrf2 pathway.

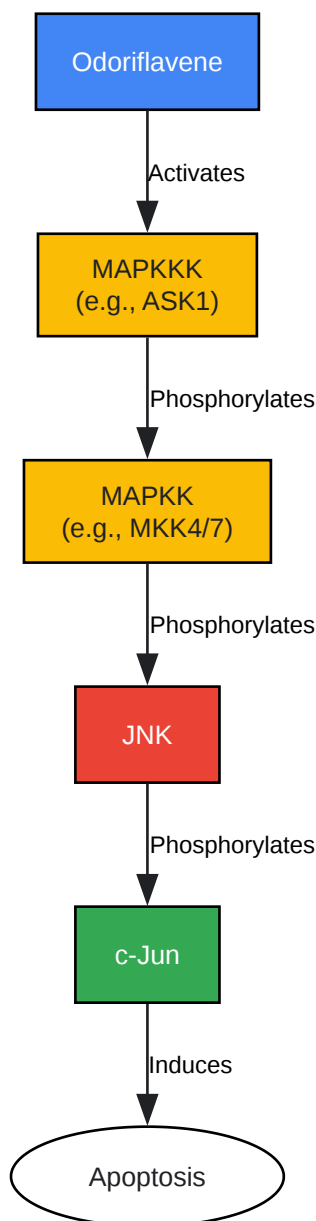


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Caption: Generalized Keap1-Nrf2 antioxidant signaling pathway for flavonoids.

Cytotoxic Activity

The cytotoxic effects of flavonoids against cancer cells can be mediated through multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to apoptosis.

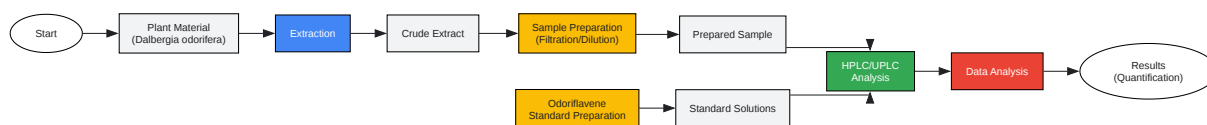


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Caption: A simplified representation of the MAPK/JNK pathway leading to apoptosis, a potential mechanism for flavonoid cytotoxicity.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of **Odoriflavene** in a plant extract using a reference standard.



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References

- 1. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
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